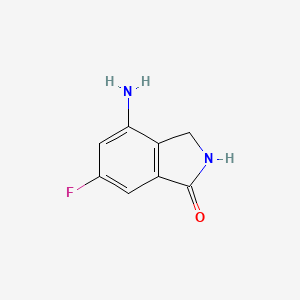

4-氨基-6-氟异吲哚啉-1-酮

描述

The compound "4-Amino-6-fluoroisoindolin-1-one" is a fluorinated isoindoline derivative, which is a class of compounds that have garnered interest due to their potential applications in various fields, including medicinal chemistry and material science. The presence of both amino and fluoro substituents in the molecule suggests that it may exhibit unique chemical and physical properties, as well as biological activity.

Synthesis Analysis

The synthesis of fluorinated isoindoline derivatives can be achieved through various methods. For instance, the Ag(I)-catalyzed intramolecular oxidative aminofluorination of alkynes is an efficient method for synthesizing 4-fluoroisoquinolines and related structures . Similarly, the reaction of 9-fluoroacridizinium ions with primary alkyl amines leads to the formation of 6-amino-3,4-dihydroisoquinolinium derivatives, which proceed via a nucleophilic ring-opening followed by an aza Diels-Alder reaction . Another approach involves the reaction of 6-amino-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one with isobenzofuran-1,3-dione using amino resin as a scavenger reagent to synthesize related 2-(7-Fluoro-3-oxo-3,4-2H-benzo[b][1,4]oxazin-6-yl)-isoindoline-1,3-diones . These methods highlight the versatility and creativity in the synthesis of fluorinated isoindoline derivatives.

Molecular Structure Analysis

The molecular structure of fluorinated isoindoline derivatives is characterized by the presence of a fluorine atom, which can significantly influence the electronic properties of the molecule. For example, the synthesis of multisubstituted 1-aminoisoquinoline derivatives has been reported, where the derivatives exhibit interesting dual-state emissions due to their twisted molecular conformations and loose stacking arrangements . This suggests that the molecular structure of such compounds, including "4-Amino-6-fluoroisoindolin-1-one," is crucial in determining their optical and electronic properties.

Chemical Reactions Analysis

Fluorinated isoindoline derivatives can participate in various chemical reactions due to their reactive functional groups. The cascade approach to synthesize 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines involves a silver-catalyzed intramolecular aminofluorination of alkyne, indicating the reactivity of the fluoro and amino groups in cyclization reactions . Additionally, the synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines involves aluminum hydride reduction, showcasing the reactivity of the cyano group in reduction reactions . These reactions demonstrate the chemical versatility of fluorinated isoindoline derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-Amino-6-fluoroisoindolin-1-one" and related compounds are influenced by their molecular structure. The presence of fluorine atoms can enhance the lipophilicity and stability of the molecule, potentially affecting its biological activity. The solid-state fluorescence of 1-aminoisoquinoline derivatives, as mentioned earlier, is a result of their molecular conformations, which can be tuned to achieve desired optical properties . The chemical reactivity of these compounds, as demonstrated by various synthetic methods, also suggests that they can be further functionalized to tailor their properties for specific applications .

科学研究应用

用于锌离子测定的荧光探针

类似于4-氨基-6-氟异吲哚啉-1-酮的结构的化合物,如8-氨基喹啉衍生物,已被开发为用于检测环境和生物应用中的Zn2+离子的荧光传感器。这些衍生物由于其快速反应性、良好的选择性和生物相容性,尤其适用于生物应用,显示出潜力。这表明4-氨基-6-氟异吲哚啉-1-酮可能被用于类似的荧光化学传感器应用(Nur Syamimi Mohamad et al., 2021)。

治疗应用

与4-氨基-6-氟异吲哚啉-1-酮共享核心结构基元的四氢异喹啉已被探索其在治疗癌症、中枢神经系统疾病和其他疾病中的潜在价值。在这一领域取得的成功突显了利用4-氨基-6-氟异吲哚啉-1-酮进行药物发现和开发以用于各种治疗活动的可能性(I. Singh & P. Shah, 2017)。

抗氧化活性测定

用于测定抗氧化活性的分析方法已利用各种化合物进行化学反应和评估。鉴于类似化合物的化学反应性,4-氨基-6-氟异吲哚啉-1-酮可能在这一背景下被探索,用于评估抗氧化活性的动力学或平衡状态(I. Munteanu & C. Apetrei, 2021)。

凝血因子Xa的抑制剂

针对凝血因子Xa设计竞争性小分子抑制剂的研究已确定各种化合物作为潜在的抗血栓药物。为此目的探索不同的化学支架表明,值得研究4-氨基-6-氟异吲哚啉-1-酮,以探讨其作为抗凝血剂或与血液凝固相关的其他治疗领域的潜力(H. Pauls, W. R. Ewing, & Y. M. Choi-Sledeski, 2001)。

未来方向

The future directions of research involving 4-Amino-6-fluoroisoindolin-1-one could involve further exploration of its biological activities and potential therapeutic applications. The application of artificial intelligence to chemistry has grown tremendously in recent years, and this could also be applied to the study of compounds like 4-Amino-6-fluoroisoindolin-1-one .

作用机制

Target of Action

The primary target of 4-Amino-6-fluoroisoindolin-1-one is Cyclin-dependent kinase (CDK) . CDKs are a group of protein kinases that regulate the cell cycle and have been identified as potential targets for anti-cancer drugs .

Mode of Action

4-Amino-6-fluoroisoindolin-1-one interacts with its target, CDK, through hydrogen bonding interactions . This interaction leads to changes in the activity of CDK, thereby influencing the cell cycle .

Biochemical Pathways

The compound’s action on CDK affects the cell cycle regulation pathway . By inhibiting CDK, 4-Amino-6-fluoroisoindolin-1-one can potentially disrupt the normal progression of the cell cycle, which may lead to the death of cancer cells .

Pharmacokinetics

These properties likely contribute to the compound’s bioavailability and its ability to reach its target in the body .

Result of Action

The molecular and cellular effects of 4-Amino-6-fluoroisoindolin-1-one’s action primarily involve the disruption of the cell cycle . By inhibiting CDK, the compound can interfere with cell cycle progression, which may lead to cell death, particularly in cancer cells .

属性

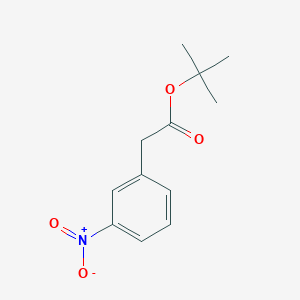

IUPAC Name |

4-amino-6-fluoro-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c9-4-1-5-6(7(10)2-4)3-11-8(5)12/h1-2H,3,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYPAFNRKZFPTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2N)F)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80591946 | |

| Record name | 4-Amino-6-fluoro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

850462-63-4 | |

| Record name | 4-Amino-6-fluoro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。